Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate
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Overview
Description
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate typically involves the reaction of 5-bromo-2-(trifluoromethyl)pyridine with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate is unique due to the presence of the methyl ester group, which allows for further functionalization and modification. This makes it a versatile intermediate in organic synthesis, providing opportunities for the development of novel compounds with enhanced properties .
Properties
Molecular Formula |
C9H7BrF3NO2 |
---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-5-2-7(9(11,12)13)14-4-6(5)10/h2,4H,3H2,1H3 |
InChI Key |
BGSGBQKBBVKWTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1Br)C(F)(F)F |
Origin of Product |
United States |
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